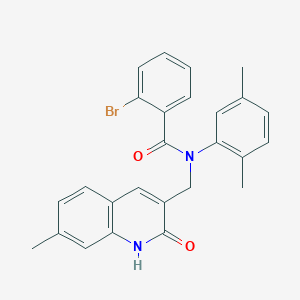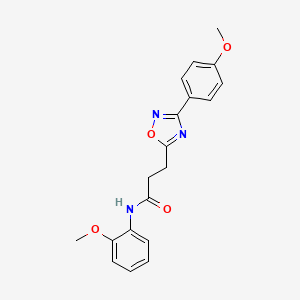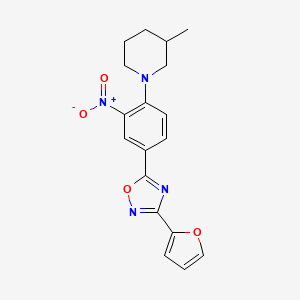
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a member of the sulfonamide class of compounds, which are known for their antibacterial and diuretic properties. However, this particular compound is not used as a drug, but rather as a research tool.
作用机制
The mechanism of action of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. This reaction is important for the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase activity, 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide can alter the pH of various biological fluids, leading to changes in physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide are related to its inhibition of carbonic anhydrase activity. By altering the pH of various biological fluids, this compound can affect the activity of enzymes and other biological molecules that are sensitive to pH changes. This can lead to changes in physiological processes, such as respiration and acid-base balance.
实验室实验的优点和局限性
One advantage of using 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to selectively inhibit the activity of this enzyme without affecting other biological processes. However, one limitation of this compound is its potential toxicity. Sulfonamides are known to cause adverse effects in some individuals, and care must be taken to ensure that the concentration of this compound used in experiments is not toxic to cells or animals.
未来方向
There are several future directions for research on 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide. One area of interest is the development of new compounds that are more specific and potent inhibitors of carbonic anhydrase. Another area of interest is the study of the effects of carbonic anhydrase inhibition on various physiological processes, such as respiration and acid-base balance. Finally, the use of this compound in drug discovery research is an area of potential future application. By identifying new targets for sulfonamide compounds, researchers may be able to develop new drugs for the treatment of various diseases.
合成方法
The synthesis of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves several steps. The first step is the preparation of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline, which is achieved by reacting 3-amino-1,2,4-triazole with isopropyl bromide in the presence of a base. The second step involves the reaction of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline with p-toluenesulfonyl chloride to form 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide.
科学研究应用
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is used in scientific research as a tool to study the role of sulfonamides in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition can be used to study the effects of carbonic anhydrase on various physiological processes, such as respiration and acid-base balance.
属性
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)18-20-19(26-21-18)16-11-15(9-10-17(16)25-4)27(23,24)22-14-7-5-13(3)6-8-14/h5-12,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQCQNQHLWHTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(4-methylphenyl)-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)

